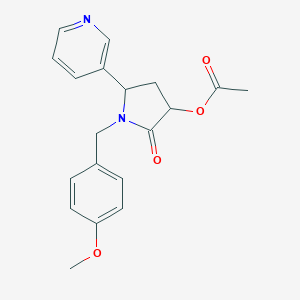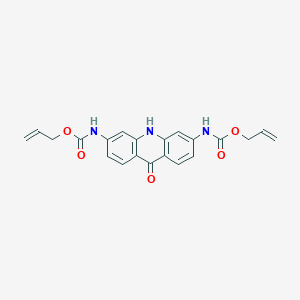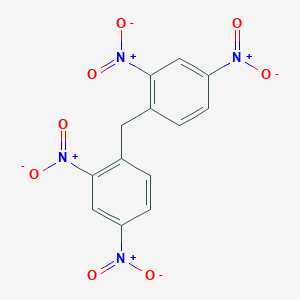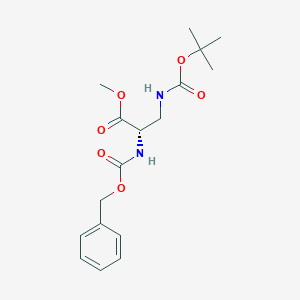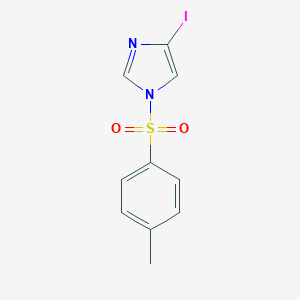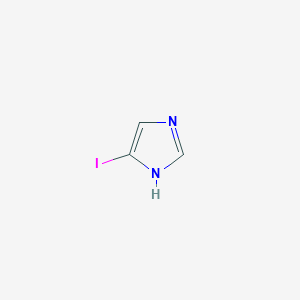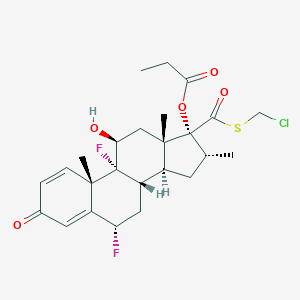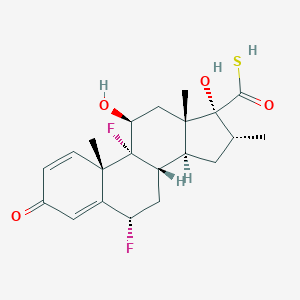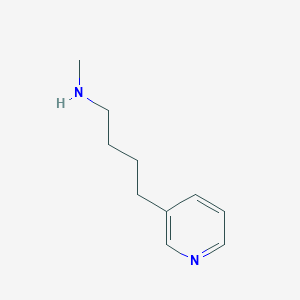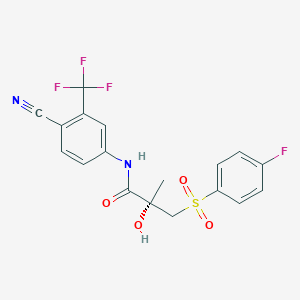
Methyl 7-azaindole-3-glyoxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl 7-azaindole-3-glyoxylate and related derivatives often involves one-pot, multi-component reactions. For instance, a practical approach to the 7-azaindole framework has been developed through one-pot, three-component cyclocondensation involving N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds, leading to highly substituted 7-azaindole derivatives (Vilches-Herrera et al., 2012).
Molecular Structure Analysis
The molecular structure of methyl 7-azaindole-3-glyoxylate, similar to its azaindole counterparts, features an azaindole core that can participate in various bonding interactions. The crystal structures of 7-azaindole, for example, reveal tetrameric units associated via complementary N—H…N hydrogen bonds, indicating a propensity for forming structured aggregates (Dufour et al., 1990).
Chemical Reactions and Properties
Methyl 7-azaindole-3-glyoxylate undergoes various chemical reactions, highlighting its reactivity and versatility. Direct C-H arylation of N-methyl-7-azaindole at the C-2 position with arylboronic acids is an example of its chemical reactivity, allowing for the chemoselective synthesis of multiarylated 7-azaindole derivatives (Kannaboina et al., 2013). Additionally, cobalt(III)-catalyzed C-H amidation with dioxazolones generates 7-azaindole amidated derivatives, underscoring the compound's amenability to functional group modification (Sun et al., 2018).
Physical Properties Analysis
While specific studies on the physical properties of methyl 7-azaindole-3-glyoxylate are not directly cited, the physical properties of related 7-azaindole derivatives provide insight into their behavior. For instance, the synthesis and study of 7-methyl-4-azaindole, a structurally similar compound, offer valuable information on the physical properties and potential applications of azaindole derivatives (Subota et al., 2017).
Aplicaciones Científicas De Investigación
Organic Light Emitting Diodes (OLEDs) and Materials Science : 7-azaindolyl derivatives and their metal complexes show promise in OLEDs, coordination chemistry, and materials science due to their unusual reactivity towards C-H and C-X bonds (Zhao & Wang, 2010).
Anticancer Research : A photoactivated transplatin derivative with a 1-methyl-7-azaindole ligand has potential for targeted anticancer treatment, enhancing DNA binding and cytotoxic effects in cancer cells through ROS generation and DNA cleavage (Pracharova et al., 2016). Substituting 1-methyl-7-azaindole for ammine in cisplatin or transplatin increases the compounds' toxic efficiency and selectivity for tumor cells (Pracharova et al., 2015).
Drug Discovery : The scalable synthesis of 7-methyl-4-azaindole using a bromine atom as a placeholder has been developed, providing a valuable building block for drug discovery (Subota et al., 2017).
Fluorophores in Sensors and Bio-imaging : The Pd-catalyzed sequential arylation of 7-azaindoles can produce tetra-aryl 7-azaindoles with aggregate-induced emission properties, useful as fluorophores in OLEDs, sensors, and bio-imaging tools (Cardoza et al., 2019).
Biological Systems Monitoring : 7-azatryptophan and its analogs can effectively monitor biological systems, detecting methyleneation of aromatic nitrogen compounds in the presence of light (Rich, 1995).
Selective PPARgamma Modulation : Highly functionalized 7-azaindoles show potent selective PPARgamma modulation with improved off-target profiles compared to the parent indole series (Debenham et al., 2008).
Propiedades
IUPAC Name |
methyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8(13)7-5-12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGPNHJNIRDJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421746 | |
| Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-azaindole-3-glyoxylate | |
CAS RN |
357263-49-1 | |
| Record name | Methyl α-oxo-1H-pyrrolo[2,3-b]pyridine-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357263-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

